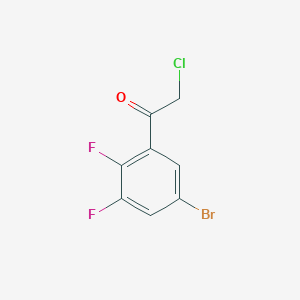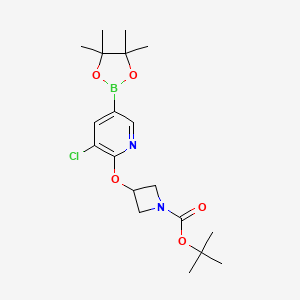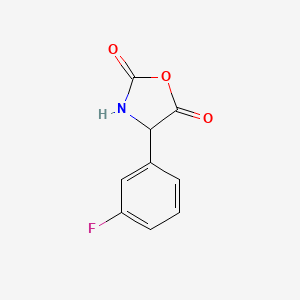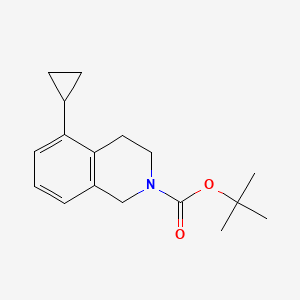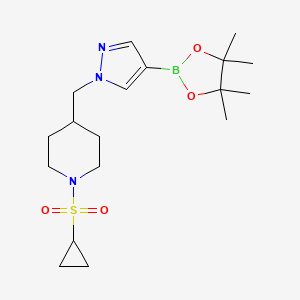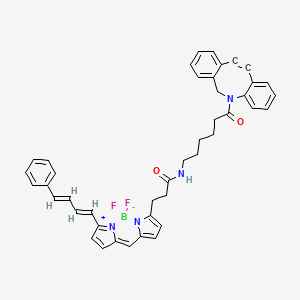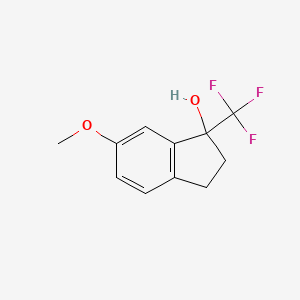
6-Methoxy-1-(trifluoromethyl)-1-indanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1-(trifluoromethyl)-1-indanol is a chemical compound that belongs to the class of indanols. Indanols are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of a methoxy group and a trifluoromethyl group on the indanol structure makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(trifluoromethyl)-1-indanol can be achieved through several synthetic routes. One common method involves the acylation of anisole with an acylating agent in the presence of a Lewis acid, followed by cyclization and reduction steps . The reaction conditions typically involve temperatures ranging from -10°C to 120°C, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1-(trifluoromethyl)-1-indanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6-Methoxy-1-(trifluoromethyl)-1-indanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on the structure-activity relationship (SAR) can provide insights into its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1-tetralone: Similar in structure but lacks the trifluoromethyl group.
1,6-Naphthyridines: Contains a fused-ring system similar to indanols but with nitrogen atoms in the ring.
1,3,5-Triazines: Another class of heterocyclic compounds with different biological activities.
Uniqueness
6-Methoxy-1-(trifluoromethyl)-1-indanol is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
6-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-8-3-2-7-4-5-10(15,9(7)6-8)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
Clave InChI |
NSWPLACUKUJTAN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC2(C(F)(F)F)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


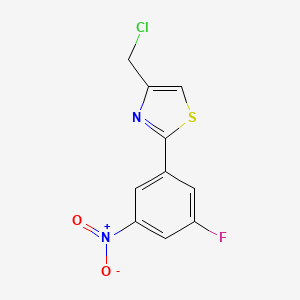
![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
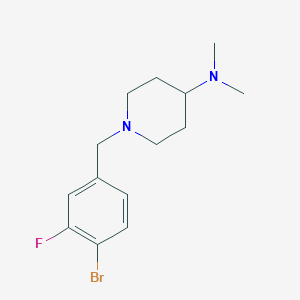

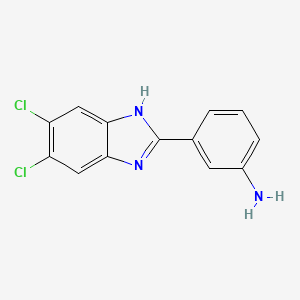
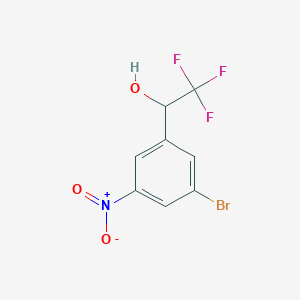
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
